molecular formula C11H15BBrNO2 B3192776 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 652148-98-6

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B3192776
CAS No.: 652148-98-6
M. Wt: 283.96 g/mol
InChI Key: IEIMZGXYHAJOOT-UHFFFAOYSA-N
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Description

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (molecular weight: 283.96 g/mol) is a boronic ester-functionalized pyridine derivative. Its structure features a bromine atom at the 2-position and a pinacol-protected boronic ester group at the 5-position of the pyridine ring . This compound is widely employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals, agrochemicals, and materials science . Its stability under ambient conditions is attributed to the pinacol boronic ester moiety, which mitigates hydrolysis compared to free boronic acids .

Properties

IUPAC Name

5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(13)7-14-9/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIMZGXYHAJOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693490
Record name 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652148-98-6
Record name 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=652148-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14H17BBrNO2
  • Molecular Weight : 322.01 g/mol
  • CAS Number : 1256358-97-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its role as an inhibitor of specific kinases and its potential therapeutic applications.

1. Kinase Inhibition

Research indicates that compounds similar to 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit inhibitory effects on various kinases involved in disease pathways. For instance:

  • GSK-3β Inhibition : A related study reported that certain pyridine derivatives showed significant inhibitory activity against GSK-3β with IC50 values ranging from 10 to 1314 nM . The structural similarity suggests that 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may exhibit similar inhibitory properties.

2. Anti-inflammatory Effects

In vitro studies have shown that compounds with a similar structure can reduce pro-inflammatory cytokines in microglial cells. For example:

  • Microglial Cell Studies : Compounds demonstrated a reduction in NO and IL-6 levels in BV2 microglial cells . This suggests that 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may possess anti-inflammatory properties.

Case Study 1: DYRK1A Inhibitors

Case Study 2: Cytotoxicity Assessments

Research assessing cytotoxicity in neuronal cell lines (HT22) indicated that certain related compounds did not significantly decrease cell viability at tested concentrations. This is critical as it implies potential therapeutic safety for derivatives of the compound under investigation .

Table 1: Summary of Biological Activities

Activity TypeCompound/ReferenceIC50 (nM)Notes
GSK-3β InhibitionVarious Pyridine Derivatives10 - 1314Significant inhibition observed
Anti-inflammatoryMicroglial Cells (BV2)N/AReduced NO and IL-6 levels
CytotoxicityHT22 Neuronal CellsN/ANo significant viability decrease

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights critical differences in electronic properties, synthetic utility, and applications between the title compound and its analogs.

Structural and Electronic Variations

Substituent Position Effects
  • 3-Bromo-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
    This regioisomer features bromine at the 3-position and the boronic ester at the 5-position. The altered substitution pattern reduces steric hindrance during cross-coupling, enhancing reactivity in certain Pd-catalyzed reactions. It is utilized in synthesizing cholinergic drugs and organic electroluminescent materials .

  • 5-Bromo-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrolo[2,3-b]Pyridine
    The pyrrolo[2,3-b]pyridine core introduces fused-ring aromaticity, increasing electron density and enabling applications in kinase inhibitor development . The molecular weight (322.99 g/mol) and steric bulk differentiate it from simpler pyridine analogs .

Functional Group Modifications
  • This derivative is used in tailored cross-coupling reactions requiring directed metalation .
  • 3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
    Fluorine substitution at the 3-position enhances metabolic stability and electron-withdrawing effects, making it valuable in medicinal chemistry and electronic materials .

Stability and Handling Considerations

  • Hydrolytic Stability : All pinacol boronic esters exhibit superior stability to free boronic acids, but electron-withdrawing groups (e.g., fluorine in ) may slightly reduce stability under acidic conditions.
  • Steric Effects : Bulkier frameworks (e.g., pyrrolo-pyridine in ) require optimized reaction conditions to prevent sluggish coupling kinetics.

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis : The target compound’s 63% yield in cross-coupling ( ) aligns with industry standards, though fused-ring analogs (e.g., pyrrolo-pyridines) achieve higher yields (75%) in specialized applications .
  • Material Science : Fluorinated derivatives (e.g., ) are prioritized in OLED development due to enhanced electron transport properties.
  • Catalytic Challenges : Ortho-substituted bromine in the target compound may necessitate ligand-optimized Pd catalysts to mitigate steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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